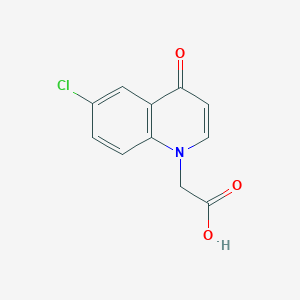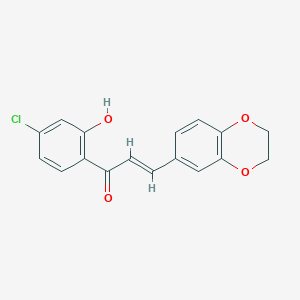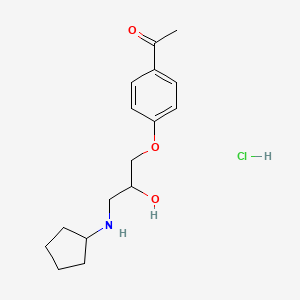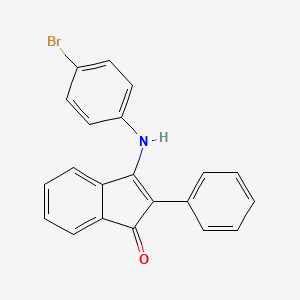
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one” is a complex organic molecule that contains a furan ring and an indolinone structure . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Indolinones are a type of chemical compound which contain a two-ring structure, consisting of a benzene ring fused to a 2-pyrrolidinone .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds are often synthesized from furfural, which can be obtained from renewable resources . Indolinones can be synthesized through various methods, including reactions involving isocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The furan ring and the indolinone structure would be key features .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of reactions, including Diels–Alder reactions with electrophilic alkenes and alkynes . Indolinones can participate in a variety of reactions due to the presence of the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan ring could contribute to its aromaticity and potentially its reactivity .Wissenschaftliche Forschungsanwendungen
Catalytic Transformation of Bio-derived Furans
Furfural and 5-hydroxymethylfurfural (HMF), significant in biorefinery, are reduced over heterogeneous catalysts to convert oxygen-rich compounds, including furanic compounds similar to 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one. This process involves various reactions like hydrogenation and polymerization, contributing to the production of compounds like furfuryl alcohol and 2-methylfuran (Nakagawa, Tamura, & Tomishige, 2013).
Ruthenium Catalysts in Bio-derived Furan Transformation
Ruthenium(II) complexes catalyze the transformation of bio-derived furans, including 5-methyl-2-furfural (5-MF), into valuable ketoacids and diketones under moderate conditions. This process offers insights into the transformation of furans into open ring components, pertinent to compounds like this compound (Gupta et al., 2015).
Synthesis and Characterization of Schiff Base Derived from Furan
Schiff base derived from 5-hydroxymethylfuran-2-carbaldehyde, a compound structurally related to this compound, has been studied for its coordination with various metal ions. This research provides insights into the properties and potential applications of furan-derived Schiff bases in fields like catalysis and materials science (Alturiqi et al., 2018).
Aza-Wittig/pi-Furan Cyclization Approach
The aza-Wittig/pi-furan cyclization method has been developed to prepare hexahydroindolinones with tethered furan rings, similar to the structure of this compound. This method is crucial for the synthesis of complex alkaloids and could have implications for synthesizing derivatives of this compound (Cassidy, Ozdemir, & Padwa, 2005).
Synthesis of Quinoline Attached-Furan-2(3H)-ones
The synthesis of quinoline attached-furan-2(3H)-ones demonstrates the potential for creating furan-based compounds with anti-inflammatory and antibacterial properties. This research is directly relevant to the development of derivatives of this compound for medicinal applications (Alam et al., 2011).
Wirkmechanismus
Target of Action
It’s known that similar furan derivatives demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
It’s known that similar furan derivatives interact with their targets through a process called hydroarylation of the carbon–carbon double bond . This process involves the formation of reactive electrophilic species .
Biochemical Pathways
It’s known that similar furan derivatives can affect various biochemical pathways due to their antimicrobial activity .
Result of Action
It’s known that similar furan derivatives demonstrate good antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms .
Action Environment
It’s known that the synthesis of similar furan derivatives can be influenced by various conditions, such as the presence of a brønsted superacid .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUDBGBOWDNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)
![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)
![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)



![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2967957.png)
![2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol](/img/structure/B2967959.png)

![6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2967961.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2967963.png)

![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)
